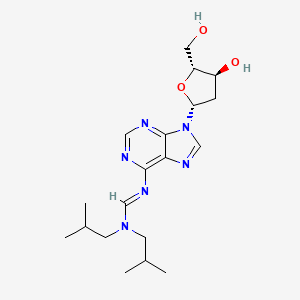![molecular formula C17H16N4 B12896343 6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine CAS No. 55754-05-7](/img/no-structure.png)
6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by its unique structure, which includes a fused imidazo-triazine ring system with two phenyl groups attached at the 6 and 7 positions. The presence of nitrogen atoms in the ring system imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1,2-diaminobenzene with benzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired triazine compound. Industrial production methods often employ microwave-assisted synthesis, solid-phase synthesis, and multicomponent one-pot reactions to achieve higher yields and efficiency .
Análisis De Reacciones Químicas
6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl groups attached to the triazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. .
Aplicaciones Científicas De Investigación
6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including antifungal, anticancer, and antiviral properties. It is being studied for its potential use in drug development and as a therapeutic agent.
Medicine: Due to its cytotoxic effects on tumor cell lines, it is being explored as a potential anticancer agent. Its antiviral properties also make it a candidate for antiviral drug development.
Industry: The compound is used in the development of new materials, including polymers and catalysts, due to its stability and reactivity
Mecanismo De Acción
The mechanism of action of 6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of essential cellular processes. In cancer cells, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function. Its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes and proteins .
Comparación Con Compuestos Similares
6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine can be compared with other similar compounds, such as:
6,7-Diphenyl-1,2,5-thiadiazolo[3,4-g]quinoxaline: This compound also contains a fused ring system with phenyl groups but differs in the presence of sulfur and nitrogen atoms.
Pyrazolo[4,3-e][1,2,4]triazine derivatives: These compounds have a similar triazine ring but with different substituents and biological activities.
1,3,5-Triazines: These compounds have three nitrogen atoms in the ring and are used in various applications, including as herbicides and pharmaceuticals .
Propiedades
| 55754-05-7 | |
Fórmula molecular |
C17H16N4 |
Peso molecular |
276.34 g/mol |
Nombre IUPAC |
6,7-diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine |
InChI |
InChI=1S/C17H16N4/c1-3-7-13(8-4-1)15-16(14-9-5-2-6-10-14)21-12-11-18-20-17(21)19-15/h1-10,18H,11-12H2,(H,19,20) |
Clave InChI |
TYPDDSKEUZJDDB-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=C(N=C2NN1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


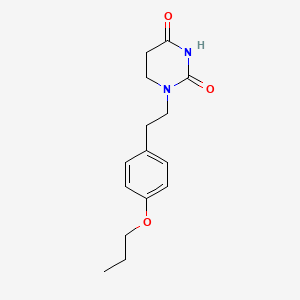
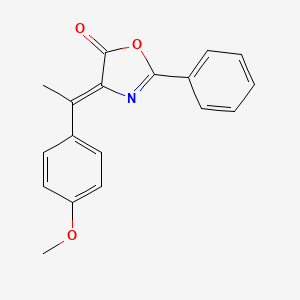
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)-](/img/structure/B12896278.png)
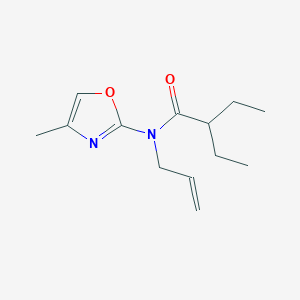
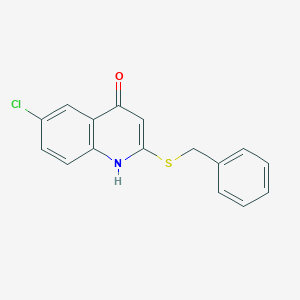
![5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12896304.png)
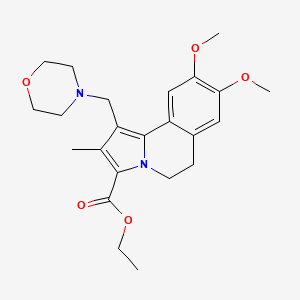

![2-(Difluoromethoxy)-5-ethoxybenzo[d]oxazole](/img/structure/B12896325.png)
